molecular formula C11H16N2O2 B11796578 6-(Diethylamino)-2-methylnicotinic acid CAS No. 1355224-00-8

6-(Diethylamino)-2-methylnicotinic acid

Cat. No.: B11796578
CAS No.: 1355224-00-8
M. Wt: 208.26 g/mol
InChI Key: PPVFGPVGRUXTKY-UHFFFAOYSA-N
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Description

6-(Diethylamino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 2nd position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2-methylnicotinic acid typically involves the introduction of the diethylamino group and the methyl group onto the nicotinic acid backbone. One common method involves the alkylation of 2-methylnicotinic acid with diethylamine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

6-(Diethylamino)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnicotinic acid: Lacks the diethylamino group, making it less versatile in certain applications.

    6-Aminonicotinic acid: Contains an amino group instead of a diethylamino group, leading to different chemical properties and reactivity.

    6-(Dimethylamino)-2-methylnicotinic acid: Similar structure but with a dimethylamino group instead of a diethylamino group, resulting in different steric and electronic effects.

Uniqueness

6-(Diethylamino)-2-methylnicotinic acid is unique due to the presence of both the diethylamino and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1355224-00-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(diethylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(11(14)15)8(3)12-10/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

PPVFGPVGRUXTKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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